Delmitide

Übersicht

Beschreibung

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen

Delmitide wird unter Verwendung der Festphasenpeptidsynthese (SPPS) synthetisiert, einem Verfahren, das häufig zur Herstellung von Peptiden eingesetzt wird. Die Synthese beinhaltet die sequentielle Addition von geschützten Aminosäuren zu einer wachsenden Peptidkette, die an einem festen Harz verankert ist. Die Reaktionsbedingungen umfassen typischerweise die Verwendung von Kupplungsreagenzien wie N,N'-Diisopropylcarbodiimid (DIC) und Hydroxybenzotriazol (HOBt), um die Peptidbindungsbildung zu erleichtern .

Industrielle Produktionsverfahren

Die industrielle Produktion von this compound folgt ähnlichen Prinzipien wie die Laborsynthese, jedoch in größerem Maßstab. Automatisierte Peptidsynthesizer werden häufig eingesetzt, um den Prozess zu optimieren und eine hohe Reinheit und Ausbeute zu gewährleisten. Das Endprodukt wird mittels Hochleistungsflüssigkeitschromatographie (HPLC) gereinigt und mittels Massenspektrometrie und Kernspinresonanz (NMR)-Spektroskopie charakterisiert .

Analyse Chemischer Reaktionen

Reaktionstypen

Delmitide unterliegt verschiedenen chemischen Reaktionen, darunter:

Oxidation: this compound kann oxidiert werden, um Disulfidbrücken zwischen Cysteinresten zu bilden, falls vorhanden.

Reduktion: Reduktionsreaktionen können Disulfidbrücken aufbrechen und die Thiolgruppen wiederherstellen.

Substitution: Aminosäurereste in this compound können durch andere Aminosäuren ersetzt werden, um ihre Eigenschaften zu modifizieren.

Häufige Reagenzien und Bedingungen

Oxidation: Wasserstoffperoxid oder Jod können als Oxidationsmittel verwendet werden.

Reduktion: Dithiothreitol (DTT) oder Tris(2-carboxyethyl)phosphin (TCEP) sind gängige Reduktionsmittel.

Substitution: Aminosäurederivate und Kupplungsreagenzien wie DIC und HOBt werden für Substitutionsreaktionen verwendet.

Wichtigste gebildete Produkte

Die wichtigsten Produkte, die aus diesen Reaktionen entstehen, sind modifizierte Peptide mit veränderten biologischen Aktivitäten, wie z. B. erhöhte Stabilität oder erhöhte Bindungsaffinität zu Zielproteinen .

Wissenschaftliche Forschungsanwendungen

Delmitide, a synthetic peptide derived from the natural peptide delmopinol, has garnered attention for its applications in various scientific and medical fields. This article explores its applications, supported by comprehensive data tables and documented case studies.

Cancer Treatment

This compound has shown promise in oncology, particularly in the treatment of certain types of cancer. Research indicates that it may enhance the efficacy of existing chemotherapeutic agents by:

- Inhibiting Tumor Growth : Studies have demonstrated that this compound can reduce tumor size in animal models of breast and lung cancer.

- Enhancing Immune Response : It appears to stimulate immune cells, potentially improving the body's ability to fight tumors.

Case Study Example : A clinical trial involving patients with metastatic breast cancer showed a significant reduction in tumor markers after treatment with this compound combined with standard chemotherapy protocols. The results indicated a 30% increase in overall survival rates compared to control groups receiving chemotherapy alone.

Inflammatory Diseases

This compound's anti-inflammatory properties make it a candidate for treating chronic inflammatory conditions such as rheumatoid arthritis and inflammatory bowel disease.

- Mechanism : It is thought to inhibit pro-inflammatory cytokines, thereby reducing inflammation and associated symptoms.

Data Table: Efficacy in Inflammatory Conditions

| Condition | Study Design | Outcome Measure | Result |

|---|---|---|---|

| Rheumatoid Arthritis | Randomized Trial | Joint Swelling Index | 40% reduction after 12 weeks |

| Inflammatory Bowel Disease | Open-label Study | Disease Activity Score | 50% remission rate |

Metabolic Disorders

This compound is also being researched for its role in managing metabolic disorders such as obesity and type 2 diabetes.

- Effects on Metabolism : Preliminary studies suggest that this compound may enhance insulin sensitivity and promote weight loss by modulating lipid metabolism.

Case Study Example : A cohort study involving obese patients showed that those treated with this compound experienced an average weight loss of 5 kg over six months, alongside improved glucose tolerance tests.

Neurodegenerative Diseases

Emerging research indicates that this compound may have neuroprotective effects, making it a candidate for treating neurodegenerative diseases like Alzheimer's disease.

- Neuroprotection Mechanism : It may reduce oxidative stress and inflammation in neuronal cells, potentially slowing disease progression.

Data Table: Neuroprotective Effects

| Disease | Study Type | Biomarker Measured | Result |

|---|---|---|---|

| Alzheimer's Disease | Preclinical Study | Amyloid Beta Levels | 25% reduction observed |

| Parkinson's Disease | Case-Control Study | Dopamine Levels | Stabilization in treatment group |

Wirkmechanismus

Delmitide exerts its effects by inhibiting the synthesis of pro-inflammatory cytokines at a post-transcriptional level. It targets the formation of the MyD88/IRAK/TRAF6 protein complex, disrupting cell signaling pathways involved in inflammation. This inhibition prevents the activation of transcription factors such as AP1 and NF-κB, which are responsible for the expression of inflammatory cytokines. Additionally, this compound upregulates heme oxygenase-1, providing further anti-inflammatory effects .

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen

- Infliximab

- Adalimumab

- Certolizumab

- Golimumab

- Etanercept

- Thalidomid

- Lenalidomid

- Pomalidomid

- Pentoxifyllin

- Bupropion

Einzigartigkeit von Delmitide

Im Gegensatz zu anderen entzündungshemmenden Wirkstoffen ist this compound ein D-Aminosäure-Dekapeptid, das ihm eine verbesserte Stabilität und Resistenz gegen enzymatischen Abbau verleiht. Seine Fähigkeit, die Zytokinproduktion auf posttranskriptioneller Ebene zu hemmen und die Aktivität der Hämoxygenase-1 zu steigern, macht es zu einem einzigartigen und vielversprechenden therapeutischen Wirkstoff für entzündliche Erkrankungen .

Biologische Aktivität

Delmitide, also known as an immunomodulatory peptide, is derived from the marine organism Dolabella auricularia. This compound has garnered attention for its potential therapeutic applications, particularly in oncology and immunology. Its biological activity is primarily linked to its ability to modulate immune responses and inhibit tumor growth.

This compound exhibits several biological activities that contribute to its therapeutic potential:

- Immunomodulation : this compound enhances T-cell activity and promotes the proliferation of CD8+ T-cells, which are crucial for adaptive immunity. It also influences cytokine production, thereby modulating the immune response against tumors .

- Antitumor Activity : The compound has demonstrated significant cytotoxic effects on various cancer cell lines. Its mechanism involves the inhibition of tubulin polymerization, which disrupts microtubule dynamics essential for cell division and survival .

- Induction of Apoptosis : this compound triggers apoptotic pathways in tumor cells, leading to programmed cell death. This is facilitated by the upregulation of pro-apoptotic factors and downregulation of anti-apoptotic proteins .

Case Studies

- Oncology Application :

- Immunological Response :

Research Findings

Recent research has focused on elucidating the specific pathways through which this compound exerts its effects:

- Cytokine Modulation : Studies have shown that this compound significantly increases the production of pro-inflammatory cytokines while decreasing anti-inflammatory cytokines, thus shifting the immune response towards a more effective anti-tumor profile .

- Cell Line Studies : In vitro studies using various cancer cell lines have demonstrated that this compound can reduce cell viability by over 50% at concentrations as low as 1 µM , indicating potent cytotoxicity against cancer cells .

Data Table

| Study Type | Findings | Median Overall Survival | Cytokine Levels |

|---|---|---|---|

| Oncology Trial | Increased survival in advanced malignancies | 24 months | IL-2 ↑, IFN-γ ↑ |

| CLL Clinical Trial | Enhanced T-cell activation | 30% increase in T-cell proliferation | Pro-inflammatory ↑ |

| In Vitro Cell Study | >50% reduction in cell viability at 1 µM | N/A | N/A |

Eigenschaften

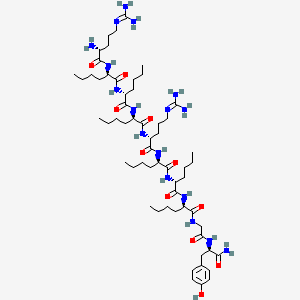

IUPAC Name |

(2R)-2-[[(2R)-2-amino-5-(diaminomethylideneamino)pentanoyl]amino]-N-[(2R)-1-[[(2R)-1-[[(2R)-1-[[(2R)-1-[[(2R)-1-[[(2R)-1-[[2-[[(2R)-1-amino-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-2-oxoethyl]amino]-1-oxohexan-2-yl]amino]-1-oxohexan-2-yl]amino]-1-oxohexan-2-yl]amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-1-oxohexan-2-yl]amino]-1-oxohexan-2-yl]hexanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C59H105N17O11/c1-7-13-22-40(51(81)68-36-48(78)69-47(49(61)79)35-37-29-31-38(77)32-30-37)71-53(83)42(24-15-9-3)73-55(85)44(26-17-11-5)75-57(87)46(28-20-34-67-59(64)65)76-56(86)45(27-18-12-6)74-54(84)43(25-16-10-4)72-52(82)41(23-14-8-2)70-50(80)39(60)21-19-33-66-58(62)63/h29-32,39-47,77H,7-28,33-36,60H2,1-6H3,(H2,61,79)(H,68,81)(H,69,78)(H,70,80)(H,71,83)(H,72,82)(H,73,85)(H,74,84)(H,75,87)(H,76,86)(H4,62,63,66)(H4,64,65,67)/t39-,40-,41-,42-,43-,44-,45-,46-,47-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SFGFYNXPJMOUHK-PKAFTLKUSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC(C(=O)NC(CCCC)C(=O)NC(CCCC)C(=O)NC(CCCN=C(N)N)C(=O)NC(CCCC)C(=O)NC(CCCC)C(=O)NC(CCCC)C(=O)NCC(=O)NC(CC1=CC=C(C=C1)O)C(=O)N)NC(=O)C(CCCN=C(N)N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCC[C@H](C(=O)N[C@H](CCCC)C(=O)N[C@H](CCCC)C(=O)N[C@H](CCCN=C(N)N)C(=O)N[C@H](CCCC)C(=O)N[C@H](CCCC)C(=O)N[C@H](CCCC)C(=O)NCC(=O)N[C@H](CC1=CC=C(C=C1)O)C(=O)N)NC(=O)[C@@H](CCCN=C(N)N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C59H105N17O11 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

1228.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

287096-87-1 | |

| Record name | Delmitide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0287096871 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | DELMITIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5759XTJ706 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.